Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
Description
Contextualizing Advanced Bioconjugate Design in Chemical Biology and Materials Science
The design of advanced bioconjugates is a cornerstone of modern chemical biology and materials science, representing a convergence of organic chemistry, biochemistry, and nanotechnology. nih.govnih.gov In chemical biology, bioconjugation is pivotal for creating molecular probes to study complex biological processes, such as protein function and post-translational modifications, as well as for developing targeted therapies. rsc.orgnih.gov The ability to covalently link different molecular entities—like proteins, peptides, and small molecules—allows researchers to build multifunctional constructs with tailored properties. nih.govaxispharm.com
In materials science, these principles are applied to engineer novel drug delivery systems, including polymer-drug conjugates (PDCs) and various nanoparticles. nih.govnih.govrsc.org These systems are designed to overcome challenges associated with conventional drugs, such as poor water solubility and lack of specificity. nih.gov The overarching goal is to create "smart" therapeutics that can navigate the biological environment, recognize specific cellular targets, and release their payload in a controlled manner, a strategy central to the development of next-generation precision medicines. youtube.comoutsourcedpharma.com
Rationale for Multi-Component Conjugates in Academic Research
The use of multi-component conjugates in academic research is driven by the need to precisely control and optimize the therapeutic properties of a drug. nih.govnih.gov Single-entity drugs often face limitations such as rapid clearance from the body, poor bioavailability, and systemic toxicity. nih.govmdpi.com By conjugating a therapeutic agent to a carrier molecule via a linker, researchers can create complex systems that address these issues. nih.govrsc.org
These multi-component designs offer several distinct advantages:
Enhanced Solubility and Stability : Hydrophilic components, such as polymers, can dramatically improve the aqueous solubility of poorly soluble drugs. nih.govmdpi.com
Improved Pharmacokinetics : The size and nature of the carrier can extend the circulation half-life of the drug, protecting it from premature degradation and excretion. rsc.orgmdpi.com
Targeted Delivery : The inclusion of a targeting moiety, like a monoclonal antibody, enables the conjugate to selectively bind to receptors overexpressed on diseased cells, thereby concentrating the therapeutic effect at the site of action. nih.govnih.gov
Controlled Payload Release : The linker component can be engineered to be stable in the bloodstream but to cleave and release the drug only upon reaching the target environment, thus reducing off-target toxicity. nih.govsymeres.com
This modular approach allows for the systematic investigation and fine-tuning of each component to achieve the desired therapeutic index, making multi-component conjugates a powerful platform for developing safer and more effective treatments. nih.govnih.gov
Overview of the Chemical Architecture and Research Significance of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) as a Cleavable Linker
The architecture can be dissected as follows:
Mal (Maleimide) : This functional group is a cornerstone of bioconjugation chemistry. nih.gov It reacts with high selectivity and efficiency with thiol groups, such as those found in the cysteine residues of proteins and antibodies, to form a stable thioether bond. axispharm.comlumiprobe.com This reaction provides a robust method for attaching the linker-payload assembly to the antibody carrier. axispharm.comacs.org
EGGGG (Glu-Gly-Gly-Gly-Gly) : This pentapeptide sequence acts as a flexible spacer. biosyn.com Linkers composed of glycine (B1666218) residues are known for their flexibility, which can prevent steric hindrance between the large antibody and the attached payload, ensuring that both can function correctly. igem.orgnih.govresearchgate.net Peptide sequences in linkers can also serve as specific cleavage sites for enzymes, such as cathepsins, which are abundant in the lysosomes of tumor cells. biochempeg.comacs.org This enzymatic cleavage is a common strategy for intracellular drug release. axispharm.com
PEG8 (Polyethylene Glycol, 8 units) : The eight-unit polyethylene (B3416737) glycol chain is a hydrophilic spacer that confers several advantageous properties. PEGylation is a widely used strategy to increase the water solubility and stability of bioconjugates. It can also reduce the immunogenicity of the conjugate and prolong its circulation time in the bloodstream, thereby improving its pharmacokinetic profile. acs.org Research has shown that a PEG length of around eight units can be sufficient to achieve these benefits. acs.orgnih.gov
The research significance of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) lies in its sophisticated, fit-for-purpose design. It provides researchers with a tool to construct ADCs and other bioconjugates with desirable properties: a stable and specific antibody attachment point, a potential site for controlled enzymatic cleavage, and enhanced solubility and pharmacokinetics. ebiohippo.commedchemexpress.com Such advanced linkers are vital for the continued development of highly targeted and effective therapies in oncology and other areas of medicine. cam.ac.uk
Data Tables
Table 1: Physicochemical Properties of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
| Property | Value | Source |
|---|---|---|
| CAS Number | 2360920-01-8 | pharmaffiliates.comechemi.com |
| Molecular Formula | C55H94N10O31 | pharmaffiliates.com |
| Molar Mass | 1391.39 g/mol | pharmaffiliates.com |
| Classification | Cleavable ADC Linker | ebiohippo.commedchemexpress.commedchemexpress.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) |
| N-benzyladriamycin-14-valerate (AD198) |
| Monomethyl auristatin E (MMAE) |
| Doxorubicin |
Properties
Molecular Formula |
C55H94N10O31 |
|---|---|
Molecular Weight |
1391.4 g/mol |
IUPAC Name |
(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H94N10O31/c66-32-38(70)52(85)50(83)36(68)25-57-40(72)3-1-34(54(87)61-26-37(69)51(84)53(86)39(71)33-67)63-41(73)7-9-89-11-13-91-15-17-93-19-21-95-23-24-96-22-20-94-18-16-92-14-12-90-10-8-56-42(74)27-58-43(75)28-59-44(76)29-60-45(77)30-62-55(88)35(2-6-49(81)82)64-46(78)31-65-47(79)4-5-48(65)80/h4-5,34-39,50-53,66-71,83-86H,1-3,6-33H2,(H,56,74)(H,57,72)(H,58,75)(H,59,76)(H,60,77)(H,61,87)(H,62,88)(H,63,73)(H,64,78)(H,81,82)/t34-,35-,36-,37-,38+,39+,50+,51+,52+,53+/m0/s1 |
InChI Key |
VSCPNQGDWPYXJQ-QPEMRJNGSA-N |
Isomeric SMILES |
C1=CC(=O)N(C1=O)CC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Ligation Strategies for Complex Bioconjugates
Approaches to Maleimide (B117702) Functionalization and Conjugation
Maleimides are among the most utilized functional groups in bioconjugation due to their high reactivity and selectivity. nih.gov Their chemistry is foundational to the creation of site-selectively modified proteins and other macromolecules, including antibody-drug conjugates (ADCs). axispharm.comresearchgate.net
The primary reaction employed for maleimide-based bioconjugation is the Michael-type addition of a thiol to the maleimide's carbon-carbon double bond. axispharm.commdpi.com This reaction is highly efficient and chemoselective, proceeding rapidly under mild, physiological conditions (typically pH 6.5–7.5) to form a stable thiosuccinimide linkage. axispharm.comrsc.org The high reactivity is driven by the ring strain and the cis-conformation of the carbonyl groups in the maleimide ring. axispharm.com
At a neutral pH of 7.0, the reaction of maleimides with sulfhydryl groups (thiols), such as those from cysteine residues in proteins, is approximately 1,000 times faster than their reaction with amine groups, like those on lysine (B10760008) residues. axispharm.comrsc.org This specificity allows for the precise, site-selective modification of proteins at either naturally occurring or engineered cysteine sites. mdpi.comrsc.org The reaction's speed, high yield, and lack of by-products make it a cornerstone of modern bioconjugation. mdpi.com
| Feature | Description |
| Reaction Type | Thiol-Ene Michael Addition |
| Reactants | Maleimide group and a Thiol (sulfhydryl) group |
| Product | Thiosuccinimide thioether linkage |
| Optimal pH | 6.5 - 7.5 |
| Selectivity | Highly selective for thiols over amines at neutral pH |
| Conditions | Mild, aqueous, often proceeds without a catalyst |
Despite its widespread use, the thiosuccinimide linkage formed via the standard thiol-maleimide reaction has a significant drawback: instability under physiological conditions. nih.govnih.gov The covalent bond is susceptible to a retro-Michael reaction, which can lead to the deconjugation of the payload or its transfer to other thiol-containing molecules in circulation, such as serum albumin or glutathione (B108866). nih.govresearchgate.net This instability can compromise the efficacy and safety of bioconjugates, making linkage stabilization a critical area of research. researchgate.netacs.org
A key strategy to overcome the instability of the thiosuccinimide linkage is to induce its hydrolysis. acs.orgucl.ac.uk The hydrolysis of the succinimide (B58015) ring opens it to form a stable maleamic acid thioether (succinamic acid thioether). springernature.com This ring-opened product is no longer susceptible to the retro-Michael reaction, thus "locking" the conjugate and preventing cleavage by thiol exchange. acs.orgspringernature.com
The rate of this stabilizing hydrolysis can be influenced by several factors. It is known to be accelerated by electron-withdrawing N-substituents on the original maleimide reagent. acs.org Other studies have proposed that the rate enhancement can be driven by the inductive electron-withdrawing effect of nearby protonated amines, a mechanism sometimes referred to as "base-catalyzed" hydrolysis. ucl.ac.uknih.gov Research into these mechanisms has led to the development of "self-stabilizing" maleimides that undergo rapid and uncontrolled ring-opening hydrolysis post-conjugation to generate more robust bioconjugates. nih.gov The primary research implication is the ability to create highly stable conjugates in vivo, which is crucial for therapeutic applications. researchgate.net
To address the stability issue, researchers have rationally designed "next-generation maleimides" (NGMs). rsc.org These novel reagents aim to form more robust bioconjugate linkages from the outset. researchgate.net
Exocyclic Olefinic Maleimides: One innovative approach involves altering the maleimide structure itself. In contrast to traditional endocyclic maleimides, where the reactive double bond is part of the ring, exocyclic olefinic maleimides feature the double bond outside the ring. nih.govresearchgate.net Thio-Michael adducts formed with these exocyclic reagents are highly stable and resistant to thiol exchange under physiological conditions. nih.govresearchgate.net This increased stability is attributed to reduced mesomeric stabilization in the exocyclic scaffold compared to traditional maleimides. researchgate.net
Dihalomaleimides: Another class of advanced reagents includes dibromo- and diiodomaleimides. rsc.org Dibromomaleimides (DBMs) can react with a thiol, and the resulting conjugate can be stabilized through subsequent hydrolysis or by reaction with an amine, leading to a stable and dually functionalized product. rsc.org This allows for the creation of trifunctional conjugates in a one-pot fashion. rsc.org Diiodomaleimides have also been shown to be effective, offering the advantage of rapid bioconjugation while experiencing reduced hydrolysis of the starting reagent. acs.org These dihalo-reagents are particularly useful for strategies involving the "bridging" of disulfide bonds in native antibodies. rsc.orgacs.org
| Reagent Type | Key Feature | Advantage |
| Traditional Maleimide | Endocyclic double bond | High thiol reactivity and selectivity. axispharm.com |
| Exocyclic Olefinic Maleimide | Exocyclic double bond | Forms highly stable adducts resistant to thiol exchange. nih.govresearchgate.net |
| Dibromomaleimide (DBM) | Two bromine leaving groups | Allows for dual functionalization and stabilization. rsc.org |
| Diiodomaleimide | Two iodine leaving groups | Offers rapid conjugation with reduced premature hydrolysis. acs.org |
Strategies for Enhancing Thiosuccinimide Linkage Stability in Research Constructs[10],[15],[11],[16],[17],
Oligo-Glutamate (EGGGG) Peptide Synthesis and Incorporation into Conjugates
The EGGGG moiety of the compound is a short peptide chain consisting of four sequential glutamic acid residues. The synthesis and purification of such specific oligo-peptides are achieved through well-established chemical techniques.
The standard and most efficient method for producing a defined peptide sequence like EGGGG is Solid-Phase Peptide Synthesis (SPPS). beilstein-journals.orgrsc.org The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. beilstein-journals.orgnih.gov
The synthesis proceeds in a stepwise fashion on an insoluble polymer resin support. beilstein-journals.org The process involves a repeated cycle of three main steps:
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov
Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-Glu(OtBu)-OH, where the glutamic acid side chain is protected by a tert-butyl group) is activated and coupled to the newly freed N-terminus on the resin. nih.govnih.gov
Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins. nih.gov
This cycle is repeated until the full EGGGG sequence is assembled.
| Step | Action | Reagents | Purpose |
| 1. Attachment | C-terminal amino acid is coupled to the resin. | Fmoc-Glu(OtBu)-OH, Resin | Anchors the peptide to the solid support. |
| 2. Deprotection | Removal of the N-terminal Fmoc group. | 20% Piperidine in DMF | Exposes the N-terminal amine for the next coupling. nih.gov |
| 3. Coupling | Addition of the next activated amino acid. | Fmoc-Glu(OtBu)-OH, HBTU, DIPEA | Elongates the peptide chain. nih.gov |
| 4. Washing | Rinsing the resin. | DMF, DCM | Removes unreacted reagents and by-products. nih.gov |
| Repeat | Steps 2-4 are repeated for each subsequent amino acid. | - | Builds the desired peptide sequence (EGGGG). |
| 5. Cleavage | Peptide is cleaved from the resin and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cocktail | Releases the crude peptide into solution. bachem.com |
Following synthesis, the crude peptide is cleaved from the resin. This product contains the desired peptide along with impurities such as truncated or deletion sequences and residual chemical reagents. bachem.com Purification is essential and is most commonly achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comsigmaaldrich.com In RP-HPLC, the crude peptide mixture is passed through a column (typically C18-silica), and separation is based on hydrophobicity, allowing for the isolation of the highly pure EGGGG peptide. bachem.com The purified fractions are then pooled and lyophilized to yield the final product. sigmaaldrich.com
Peptide Coupling Chemistries for Amide Linkage Formation
The formation of the pentapeptide sequence, Glu-Gly-Gly-Gly-Gly (EGGGG), is achieved through solid-phase peptide synthesis (SPPS) or solution-phase techniques. The repetitive glycine (B1666218) residues, while seemingly simple, can present synthetic challenges, including the potential for aggregation and difficult couplings due to the formation of secondary structures.
To overcome these hurdles, specialized coupling reagents are often employed to ensure efficient amide bond formation. The choice of coupling reagent is critical for achieving high yields and purity.
| Coupling Reagent | Activating Agent | Key Features |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | Highly efficient, fast reaction times, and reduced risk of racemization. Particularly effective for sterically hindered amino acids. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (1-Hydroxybenzotriazole) | A widely used and effective coupling reagent, though can be slightly less reactive than HATU for challenging couplings. |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole) | HOBt (1-Hydroxybenzotriazole) | A classic and cost-effective carbodiimide-based method. The in situ formation of the HOBt active ester minimizes side reactions. |
For glycine-rich sequences like EGGGG, the use of a highly efficient coupling reagent such as HATU is often preferred. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid of the incoming amino acid into a highly reactive OAt-ester, which then readily reacts with the free amine of the growing peptide chain to form the amide bond with high efficiency.
The synthesis of the EGGGG sequence would proceed in a stepwise manner, with each glycine residue being coupled sequentially to the N-terminus of the growing peptide chain, which is anchored to a solid support. The glutamic acid residue at the N-terminus provides a side-chain carboxylic acid that can be used for subsequent conjugation to the PEG linker.
Polyethylene (B3416737) Glycol (PEG) Integration and Functionalization
Polyethylene glycol (PEG) linkers are incorporated into bioconjugates to enhance solubility, increase hydrodynamic volume, and reduce immunogenicity. The specific use of a PEG8 linker indicates a discrete chain length of eight ethylene (B1197577) glycol units, which provides a balance between increased solubility and a relatively compact structure.
To facilitate its covalent attachment to other components of the bioconjugate, the PEG8 linker must be functionalized with reactive groups at its termini. These "activated" PEGs can then participate in specific ligation chemistries.
NHS Esters: N-hydroxysuccinimidyl (NHS) esters are highly reactive towards primary amines, forming stable amide bonds. A heterobifunctional PEG8 linker with a carboxylic acid at one end and a protected amine at the other can be synthesized. The carboxylic acid can be activated as an NHS ester to react with an amine-containing molecule.
Aldehydes: PEG aldehydes are used for reductive amination reactions with primary amines. In the presence of a reducing agent, such as sodium cyanoborohydride, a stable secondary amine linkage is formed.
Maleimides: The maleimide group is highly specific for the thiol group of a cysteine residue, forming a stable thioether bond. This is a widely used strategy for site-specific conjugation. In the context of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), the "Mal" prefix indicates the presence of a maleimide group, which is intended for conjugation to a thiol, for instance, on a target protein like an antibody.
The synthesis of the target molecule likely involves a heterobifunctional PEG8 linker, for example, one bearing a maleimide at one terminus and a carboxylic acid or an amine at the other, allowing for sequential and orthogonal conjugation steps.
| Design Consideration | Impact of PEG8 Linker | Research Findings |
| Solubility | The hydrophilic nature of the eight ethylene glycol units significantly enhances the aqueous solubility of the entire construct, which is particularly important when conjugating hydrophobic moieties. | Studies on antibody-drug conjugates (ADCs) have shown that the inclusion of short PEG linkers, such as PEG8, can prevent aggregation and improve the overall solubility of the conjugate. organic-chemistry.org |
| Hydrodynamic Radius | The PEG8 linker increases the hydrodynamic volume of the molecule, which can help to shield it from enzymatic degradation and reduce renal clearance, thereby extending its plasma half-life. | Research has demonstrated a clear relationship between PEG length and the pharmacokinetic properties of bioconjugates, with a threshold often observed around PEG8-PEG12 beyond which further increases in length have a diminished effect on clearance rates. |
| Steric Hindrance | The flexible and linear architecture of the PEG8 chain provides sufficient spatial separation between the conjugated moieties, minimizing steric hindrance that could otherwise interfere with their biological activity. | The length of the PEG linker is a critical parameter that needs to be optimized to ensure that the conjugated payload can efficiently interact with its target. biorunstar.com |
| Homogeneity | The use of a discrete PEG8 linker, as opposed to a polydisperse PEG mixture, ensures the synthesis of a homogeneous product with a defined molecular weight and structure, which is crucial for pharmaceutical applications. | The use of monodisperse PEG linkers is a key strategy for producing well-defined and characterizable bioconjugates. longdom.org |
Deoxyglucitol Moiety Functionalization and Attachment
The bis(deoxyglucitol) moiety serves to further enhance the hydrophilicity of the bioconjugate. Deoxyglucitol is a sugar alcohol derived from the reduction of glucose.
The synthesis of a bis(deoxyglucitol) derivative suitable for conjugation requires the introduction of reactive functional groups. A plausible synthetic strategy involves the modification of deoxyglucitol to create a diamine or a dicarboxylic acid derivative.
One potential route to a diamino bis(deoxyglucitol) derivative involves the reductive amination of a suitable dialdehyde (B1249045) with two equivalents of an amino-deoxyglucitol precursor. Alternatively, a dicarboxylic acid linker could be coupled to two equivalents of an amino-deoxyglucitol. The synthesis of an amino-deoxyglucitol can be achieved from glucosamine (B1671600) through a series of protection, reduction, and deprotection steps.
The "amide-bis(deoxyglucitol)" nomenclature suggests that the two deoxyglucitol units are attached to the core structure via an amide bond. This can be achieved through several synthetic routes:
Coupling of a bis(deoxyglucitol) diamine: A precursor containing two deoxyglucitol moieties and two primary amine groups can be synthesized. This diamine can then be reacted with an activated carboxylic acid on the PEG-peptide construct to form two amide bonds.
Sequential coupling of amino-deoxyglucitol: An amino-deoxyglucitol derivative can be coupled to a dicarboxylic acid linker in a stepwise manner to generate the bis(deoxyglucitol) amide moiety, which can then be attached to the rest of the molecule.
Reductive Amination: While the name specifies an amide linkage, reductive amination is another common method for attaching sugar derivatives. This would involve reacting the aldehyde form of deoxyglucose with a primary amine on the linker, followed by reduction to form a stable amine linkage. However, to achieve a "bis" configuration and an "amide" linkage as named, a more complex synthetic intermediate is likely required.
A plausible synthetic pathway would involve the synthesis of a symmetrical diamine where each amine is attached to a deoxyglucitol moiety. This diamine could then be reacted with the glutamic acid side-chain carboxylic acid of the EGGGG peptide, which has been previously conjugated to the Mal-PEG8 linker, using standard peptide coupling conditions (e.g., HATU/DIPEA) to form the final "amide-bis(deoxyglucitol)" linkage.
Advanced Characterization Techniques for Mal Egggg Peg8 Amide Bis Deoxyglucitol Analysis in Research
Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment (e.g., HPLC-MS)
The structural integrity and purity of the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker are paramount before its use in bioconjugation. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for this purpose. HPLC separates the target compound from impurities and starting materials, while MS provides precise mass information for structural verification.
In a typical workflow, reversed-phase HPLC (RP-HPLC) is used to assess the purity of the synthesized linker. The retention time provides a primary indicator of the compound's identity, while the peak area allows for quantification of purity. Coupled to the HPLC, an electrospray ionization (ESI) mass spectrometer can confirm the molecular weight of the linker, which is 1391.4 g/mol for Mal-EGGGG-PEG8-amide-bis(deoxyglucitol). pharmaffiliates.com High-resolution mass spectrometry can further confirm the elemental composition, providing a high degree of confidence in the linker's structure. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique to elucidate the precise arrangement of atoms and confirm the presence of key functional groups like the maleimide (B117702) ring and the peptide backbone. udel.edu
| Technique | Application for Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) | Expected Outcome |
| HPLC | Purity assessment and separation from reaction precursors. | A major peak corresponding to the pure linker, with minimal impurity peaks. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. | Detection of the correct mass ion (e.g., [M+H]⁺) corresponding to C₅₅H₉₄N₁₀O₃₁. pharmaffiliates.com |
| NMR Spectroscopy | Detailed structural elucidation and confirmation of functional groups. | Spectra confirming the presence of maleimide, peptide, PEG, and deoxyglucitol moieties. nih.gov |
Determination of Conjugation Efficiency and Site-Specificity in Bioconjugates
Once the linker is confirmed to be pure and structurally correct, the next critical step is its conjugation to a biomolecule, typically a monoclonal antibody (mAb) via a cysteine residue. Characterization then shifts to confirming the success of this conjugation reaction, focusing on efficiency (how much linker is attached) and site-specificity (where the linker is attached).
Peptide mapping is a powerful technique to identify the exact amino acid residue(s) on a protein where the linker has been attached. emerypharma.com The process involves the enzymatic digestion of the bioconjugate into smaller peptides using an enzyme like trypsin. emerypharma.com These resulting peptides are then separated and analyzed by LC-MS/MS. researchgate.net
For a PEGylated conjugate, this process can be challenging due to the large and heterogeneous nature of the PEG moiety, which can interfere with both enzymatic digestion and MS detection. emerypharma.com However, the use of cleavable linkers, such as Mal-EGGGG-PEG8-amide-bis(deoxyglucitol), can simplify this analysis. acs.orgnih.gov Specifically designed linkers can be cleaved during sample preparation, leaving behind a smaller, unique chemical tag on the modified cysteine residue. acs.org This tagged peptide can then be more easily identified in the mass spectrometry data. By comparing the peptide map of the conjugated protein to that of the unconjugated protein, analysts can pinpoint the modified peptides and, through MS/MS fragmentation, identify the exact cysteine residue that participated in the conjugation reaction. researchgate.net This method is sensitive enough to identify conjugation sites that may be present at very low levels. nih.gov
By adding a MALS detector and a differential refractive index (dRI) detector to the SEC system, one can directly measure the absolute molar mass of the components as they elute from the column. wyatt.com This setup allows for the precise determination of the molar mass of the entire conjugate, as well as the mass of the protein and the attached linker(s). amazonaws.comamericanlaboratory.com This information is used to calculate the degree of conjugation or drug-to-antibody ratio (DAR), which is a critical quality attribute. The analysis can distinguish between unconjugated protein, protein with one linker attached, protein with two linkers, and so on. tosohbioscience.com Furthermore, SEC-MALS is highly effective at detecting and quantifying the presence of aggregates, which are undesirable byproducts of the conjugation process. amazonaws.com
| Analysis Parameter | SEC-MALS Result | Research Implication |
| Molar Mass | Absolute molar mass of the conjugate is determined. wyatt.com | Confirms successful conjugation and allows calculation of the number of linkers per protein. |
| Degree of PEGylation | Heterogeneity of the sample is resolved into discrete peaks of different masses. tosohbioscience.com | Quantifies the distribution of species (e.g., 0, 1, 2 linkers per protein). |
| Aggregation | High molecular weight species are detected and quantified. amazonaws.com | Monitors the presence of undesirable aggregates that can affect product quality. |
Stability Studies of Covalent Linkages under Defined Research Conditions
The stability of the covalent bond between the linker and the biomolecule is crucial. For linkers utilizing maleimide chemistry, the thiosuccinimide bond formed with a cysteine thiol is of particular interest. Furthermore, the controlled release of a payload from a cleavable linker must be verified under specific conditions.
The Michael addition reaction between a maleimide and a thiol is widely used in bioconjugation for its speed and specificity at neutral pH. nih.govaxispharm.com However, the resulting thiosuccinimide linkage can be unstable and undergo a reverse Michael (or retro-Michael) reaction, leading to deconjugation. researchgate.net This instability is a significant concern, as it can lead to premature release of the linker-payload from the antibody. nih.govresearchgate.net
The stability of this bond is often evaluated in vitro using model systems. A maleimide-thiol conjugate is incubated in buffered solutions, often in the presence of competing thiols like glutathione (B108866) or L-cysteine, which are present in biological systems. nih.govnih.gov The rate of deconjugation or exchange with the competing thiol is monitored over time by HPLC. udel.edu Studies have shown that the stability of the linkage is influenced by factors such as pH and the chemical structure of the N-substituent on the maleimide ring. udel.eduacs.org An alternative degradation pathway is hydrolysis of the succinimide (B58015) ring, which results in a ring-opened product that is stable against the retro-Michael reaction. acs.orgprolynxinc.com Recent strategies to improve stability involve engineering the linkage to promote a rapid secondary reaction, such as a transcyclization, that forms a more stable, rearranged structure. nih.govnih.govresearchgate.net
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is classified as a cleavable linker, meaning it is designed to release its payload under specific environmental triggers found within target cells. ebiohippo.commedchemexpress.com The analysis of these release mechanisms in vitro is essential to confirm their functionality.
pH-Sensitive Release: Some linkers incorporate acid-labile groups like hydrazones or acetals that are stable at physiological pH (~7.4) but cleave in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). axispharm.comcreative-biogene.comcreative-biolabs.com To test this, the bioconjugate is incubated in buffers of varying pH, and the release of the payload is quantified over time using HPLC. acs.org
Enzyme-Sensitive Release: The "EGGGG" sequence in the linker is a peptide motif. Peptide linkers are often designed to be substrates for proteases, such as cathepsin B, which are highly active inside lysosomes. creative-biogene.com In vitro assays involve incubating the bioconjugate with the purified target enzyme and analyzing the cleavage of the linker to release the payload. creative-biogene.com
Redox-Sensitive Release: Disulfide bonds are another common cleavable motif. They are stable in the bloodstream but are readily reduced and cleaved in the intracellular environment, which has a higher concentration of reducing agents like glutathione. axispharm.com The stability and cleavage of such linkers are tested by incubation in the presence of reducing agents.
By performing these in vitro studies, researchers can characterize the release kinetics and confirm that the linker performs as designed, ensuring that the payload is released in a controlled and targeted manner.
Design Principles and Modulatory Roles of Compound Components in Academic Research Applications
Maleimide's Role in Reactive Moiety Design for Site-Selective Bioconjugation
The maleimide (B117702) group serves as a highly efficient and selective reactive moiety for the covalent attachment of the linker to biomolecules. In the design of complex research probes and therapeutic surrogates, achieving a uniform population of well-defined conjugates is paramount. Maleimide chemistry is a cornerstone strategy for achieving this site-selectivity. nih.govacs.orgresearchgate.net
The primary target for maleimide in bioconjugation is the thiol group (-SH) of cysteine residues within a protein or peptide sequence. acs.orgacs.org The reaction proceeds via a thio-Michael addition, forming a stable thioether bond. acs.org A key advantage of this reaction is its high chemoselectivity within a specific pH range. nih.gov Optimal reactivity and selectivity for cysteine thiols are observed at a pH between 6.5 and 7.5. acs.orggenovis.com Within this mild, physiological pH range, the thiol group is sufficiently nucleophilic to react rapidly with the maleimide, while other potentially reactive functional groups, such as the ε-amine of lysine (B10760008), remain largely protonated and thus unreactive. genovis.com The reaction rate with thiols is approximately 1,000 times faster than with amines at neutral pH. nih.gov This impressive selectivity allows for precise, site-directed conjugation to a specific cysteine residue, which can be naturally present or engineered into a protein sequence.
This method is widely employed for various research applications, including:
Antibody-Drug Conjugates (ADCs): Attaching cytotoxic payloads to monoclonal antibodies for targeted delivery research. nih.govresearchgate.net
Protein Labeling: Covalently linking fluorescent dyes, affinity tags, or other reporter molecules to proteins for proteomics and diagnostic studies. nih.govresearchgate.net
Surface Functionalization: Immobilizing biomolecules onto surfaces like nanoparticles or beads for biosensing and diagnostic assays. nih.gov
While the resulting thio-succinimide linkage can be susceptible to hydrolysis or a retro-Michael addition, which can lead to de-conjugation, various chemical strategies have been developed to enhance the stability of the final conjugate. acs.orggenovis.com The fast kinetics and high selectivity of the maleimide-thiol reaction have made it a privileged and widely adopted method for creating homogenous and well-defined bioconjugates for academic research. researchgate.netacs.org
| Parameter | Description | Significance in Research Applications |
|---|---|---|
| Reaction Mechanism | Thio-Michael Addition | Forms a stable, covalent thioether bond between the linker and a cysteine residue. acs.org |
| Selectivity | Highly selective for thiol groups (-SH) over other functional groups like amines. nih.gov | Enables precise, site-specific modification of proteins, leading to homogenous conjugates. |
| Optimal pH | 6.5 - 7.5 | Allows the reaction to proceed under mild, physiological conditions, preserving the integrity of sensitive biomolecules. acs.orggenovis.com |
| Kinetics | Fast, with second-order rate constants typically in the range of 100-1000 M⁻¹s⁻¹. acs.org | Ensures efficient conjugation, often reaching completion in a short timeframe. |
Peptide Linker (EGGGG) Contributions to Conjugate Architecture
The EGGGG sequence is dominated by glycine (B1666218) residues, which are known to create highly flexible linkers. researchgate.netacs.org Glycine is the smallest amino acid, lacking a side chain, which provides a high degree of rotational freedom to the peptide backbone. nih.gov This inherent flexibility is a critical design feature, as it allows the components connected by the linker (e.g., a large antibody and a functional payload) to move and orient themselves independently, minimizing the risk of steric hindrance or improper folding. researchgate.netnih.gov
| Amino Acid | Code | Key Property | Role in the Linker |
|---|---|---|---|
| Glutamic Acid | E | Polar, acidic, hydrophilic | Enhances solubility and stability in aqueous solutions. |
| Glycine | G | Smallest amino acid, non-polar, flexible | Provides significant conformational freedom and flexibility to the linker backbone. nih.gov |
In many research applications, particularly those involving ADCs, linkers are designed to be cleaved under specific biological conditions to release a payload. nih.govnih.gov This is often achieved by incorporating peptide sequences that are recognized and cleaved by proteases found in specific cellular compartments, such as the lysosome. nih.govacs.org For example, the dipeptide sequence Valine-Citrulline (Val-Cit) is a well-established substrate for the lysosomal protease Cathepsin B and is used in several approved ADCs. nih.govacs.org Similarly, the sequence Gly-Gly-Phe-Gly (GGFG) is another known substrate for Cathepsin B.
Glycine-rich linkers, such as GGGGS repeats, are generally considered to be relatively stable and resistant to cleavage by many common proteases, a property that can be advantageous when a stable linkage is desired. genovis.com However, their cleavage is not impossible and depends entirely on the enzymatic environment. Recent research has identified specific enzymes, such as lysostaphin, that can efficiently digest glycine-rich linkers. nih.govacs.org Furthermore, detailed studies of protease specificity have shown that some cathepsins have distinct preferences for or against glycine at positions near the cleavage site. researchgate.net Therefore, while the EGGGG sequence is not a canonical cleavage site for a broadly acting protease, its potential for cleavage in a specific research model containing a suitable protease cannot be entirely dismissed. This makes it a conditionally stable linker, whose susceptibility to cleavage would be a parameter to investigate within a given experimental system.
Polyethylene (B3416737) Glycol (PEG8) as a Modulator of Research Construct Properties
The inclusion of a discrete polyethylene glycol (PEG) spacer is a widely adopted strategy to modulate the physicochemical properties of bioconjugates. The PEG8 component, denoting eight repeating ethylene (B1197577) glycol units, acts as a hydrophilic spacer that significantly influences the behavior of the entire construct in research settings.
Many payloads and linker components used in bioconjugation are hydrophobic, leading to poor solubility in the aqueous buffers required for most biological assays. This can cause the final conjugate to aggregate, reducing its functional concentration and making it difficult to handle and purify. The PEG8 spacer is highly hydrophilic and imparts its water-soluble character to the entire molecule.
The introduction of a PEG8 spacer can:
Enhance Aqueous Solubility: Significantly improves the solubility of the conjugate, allowing for bioconjugation reactions and subsequent experiments to be performed in aqueous buffers with minimal or no organic co-solvents.
Prevent Aggregation: The hydrophilic PEG chain helps to keep conjugate molecules separated, reducing the tendency to form inactive aggregates.
In the context of targeted probes, such as ADCs designed for cell-based assays, non-specific binding and uptake are significant challenges. Highly hydrophobic conjugates can be taken up indiscriminately by cells or bind to off-target proteins, leading to misleading experimental results and potential toxicity in in vivo models.
| Property | Effect of PEG8 Inclusion | Benefit in Research Applications |
|---|---|---|
| Solubility | Increases hydrophilicity of the overall construct. | Improves dispersibility in aqueous buffers and prevents aggregation. |
| Non-Specific Binding | Reduces interactions with off-target proteins and cell membranes. | Increases the specificity of targeted probes and reduces background signal in assays. |
| Pharmacokinetics | Decreases non-specific clearance and uptake by tissues like the liver. | Improves exposure and tolerability in ex vivo and in vivo research models. |
| Stability | Protects the conjugate from enzymatic degradation and aggregation. | Enhances the functional lifetime of the research tool. |
Engineering of Cleavable PEG Linkers for Controlled Release in Research Settings
The engineering of such linkers is centered on achieving stability in systemic circulation while allowing for specific cleavage and payload release within the target cellular environment, such as the lysosome. pharmaffiliates.comrsc.org The choice of a peptide sequence as a cleavable motif is a common strategy in linker design. rsc.org These peptide linkers are often designed to be substrates for proteases that are highly active in the tumor microenvironment or within specific cellular compartments like lysosomes. rsc.org
The "EGGGG" sequence in the linker of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a key element for controlled release. This peptide sequence, rich in glycine and containing a glutamic acid residue, is designed to be susceptible to enzymatic cleavage. Glycine-rich sequences, such as GGFG, have been shown to be effectively cleaved by lysosomal proteases like cathepsins. pharmaffiliates.comnih.gov The inclusion of glutamic acid can further modulate the linker's properties, potentially improving its solubility and influencing its susceptibility to enzymatic cleavage. nih.gov Studies on similar linkers, such as the glutamic acid-glycine-citrulline (EGCit) tripeptide, have demonstrated their potential for enhanced stability and efficient cleavage within the cell.
The cleavage of such peptide linkers is a critical step in the release of a conjugated molecule. For instance, in ADCs, after the antibody binds to its target on a cancer cell and is internalized, the ADC is trafficked to the lysosome. Inside the lysosome, the high concentration of proteases, such as cathepsin B, can cleave the peptide linker, liberating the payload to exert its cytotoxic effect. rsc.orgnih.gov The design of the peptide sequence is therefore crucial for ensuring efficient and specific release at the target site.
To predict the potential cleavage sites within the EGGGG peptide sequence by relevant proteases, bioinformatic tools such as PeptideCutter can be utilized. nih.govexpasy.orgyoutube.com These tools use databases of known protease specificities to identify likely points of enzymatic attack.
Table 1: Predicted Cleavage Sites of the EGGGG Peptide Sequence by Various Proteases This table is generated based on theoretical predictions from the PeptideCutter tool and serves as an illustrative example of potential enzymatic cleavage.
| Protease | Predicted Cleavage Site(s) in EGGGG |
| Cathepsin B | Potential cleavage following the glutamic acid (E) residue. |
| Pepsin (pH >2) | Potential cleavage before and after the glutamic acid (E) residue. |
| Trypsin | No predicted cleavage sites. |
| Chymotrypsin | No predicted cleavage sites. |
The data in this table is for illustrative purposes and is based on the predictive capabilities of the PeptideCutter tool. nih.govexpasy.orgyoutube.com Actual enzymatic cleavage would need to be confirmed experimentally.
The polyethylene glycol (PEG8) component of the linker serves multiple purposes. PEG is a hydrophilic polymer that can increase the solubility and stability of the entire construct in aqueous environments. kewpie.com In the context of ADCs, PEGylation can also reduce immunogenicity and prolong the circulation half-life of the molecule. The amide bond provides a stable connection between the PEG spacer and the bis(deoxyglucitol) moiety.
Deoxyglucitol Moieties in Research Design and Biological Interactions
The inclusion of deoxyglucitol moieties in the design of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) suggests a strategic role for these sugar-like structures in mediating biological interactions. Deoxyglucitol is a derivative of glucose where a hydroxyl group is replaced by a hydrogen atom. This modification can influence how the molecule interacts with cellular components, particularly those involved in carbohydrate recognition and transport.
Exploration of Deoxyglucitol as a Ligand for Glycan-Mediated Interactions in Cellular Models
Cell surfaces are decorated with a complex array of glycans, which are involved in a multitude of cellular processes, including cell-cell recognition, signaling, and adhesion. digitellinc.comnih.gov Proteins that bind to these glycans, known as lectins, play a crucial role in mediating these interactions. glycodiag.com The structural similarity of deoxyglucitol to natural sugars suggests that it could act as a ligand for lectins or other carbohydrate-binding proteins.
In cellular models, the potential for deoxyglucitol to engage in glycan-mediated interactions can be explored through various assays. For instance, competitive binding assays could be employed where the ability of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) to inhibit the binding of a known lectin to its target glycan on a cell surface is measured. nih.gov Such studies would provide insights into the specificity and affinity of the deoxyglucitol moiety for different lectins. While direct studies on deoxyglucitol are limited, research on similar sugar analogs provides a framework for these investigations. The development of chemoenzymatic glycan labeling techniques allows for the precise installation of modified sugars onto cell surfaces to probe their interactions with glycan-binding proteins. scispace.com
Potential for Specific Cellular Targeting or Recognition in in vitro Systems (e.g., via sugar transporters or receptors)
The structural resemblance of deoxyglucitol to glucose also raises the possibility of its interaction with glucose transporters (GLUTs). GLUTs are a family of membrane proteins responsible for the facilitated diffusion of glucose across the plasma membrane. nih.gov Certain cancer cells are known to upregulate specific GLUT isoforms, such as GLUT1 and GLUT5, to meet their high energy demands. nih.govnih.gov This overexpression of GLUTs on cancer cells presents an opportunity for targeted delivery of therapeutic or imaging agents.
In vitro studies using various cell lines can be conducted to investigate the potential of deoxyglucitol for specific cellular targeting. The uptake of deoxyglucitol-containing compounds can be measured in cells with varying levels of GLUT expression. nih.gov For example, a study on fluorescently labeled glucose analogs, such as 2-NBDG, demonstrated their uptake into tumor cells, which could be competed with D-glucose, suggesting a transporter-mediated process. expasy.org Similarly, the uptake of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) could be assessed in cancer cell lines known to overexpress specific GLUTs.
Table 2: Examples of In Vitro Studies on Sugar Analog Uptake and Targeting This table provides examples of research on the uptake of glucose analogs and their potential for cellular targeting, which can serve as a basis for investigating the properties of deoxyglucitol.
| Study Focus | Cell Line(s) | Key Findings | Reference(s) |
| Uptake of 2-NBDG | MCF-7 breast cancer cells | Rapid uptake of 2-NBDG was observed and could be competed with D-glucose. | expasy.org |
| GLUT1-mediated uptake | iPSCs differentiated into brain microvascular endothelial cells | Reduced GLUT1 expression led to a significant reduction in glucose uptake. | nih.gov |
| GLUT5-mediated delivery | MCF7 and MDA-MB-231 breast cancer cells | Conjugates of 2,5-anhydro-D-mannitol showed GLUT5-dependent uptake. | nih.gov |
| Effect of 2-deoxy-D-glucose on GLUT1 | Rat myoblasts | Growth in the presence of 2-deoxy-D-glucose inhibited the glycosylation of the GLUT1 transporter, reducing its transport affinity. | researchgate.net |
These studies highlight the methodologies that can be applied to evaluate the potential of the bis(deoxyglucitol) moiety for specific cellular targeting via sugar transporters.
Mechanistic Investigations of Interactions with Glycoproteins, Glycolipids, or Sugar Transporters in Cell-Based Studies
To understand the precise mechanisms by which the deoxyglucitol moieties of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) interact with cellular components, detailed cell-based studies are required. These investigations would aim to elucidate the molecular interactions with glycoproteins, glycolipids, and sugar transporters.
The interaction with glycoproteins, which are proteins with attached glycans, could be investigated using techniques such as co-immunoprecipitation or pull-down assays. nih.gov For instance, if the deoxyglucitol moiety binds to a specific cell surface glycoprotein, this interaction could be captured and analyzed. Studies have shown that alterations in cell surface glycoproteins can be induced by glucose analogs like 2-deoxy-D-glucose, suggesting a direct or indirect interaction with these molecules. nih.govnih.gov
Similarly, the interaction with glycolipids, which are lipids with attached glycans, can be explored. nih.gov Glycolipids are important components of the cell membrane and are involved in cell recognition and signaling. Techniques such as lipid overlay assays or surface plasmon resonance could be used to measure the binding of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) to various glycolipids.
Investigating the interaction with sugar transporters would involve kinetic studies to determine the affinity (Km) and maximum velocity (Vmax) of transport. nih.gov By comparing the uptake of the compound in cells with and without the expression of specific GLUT isoforms, the role of each transporter can be dissected. Furthermore, molecular modeling and docking studies can provide insights into the binding mode of the deoxyglucitol moiety within the transporter's binding pocket.
Applications in Chemical Biology and Advanced Materials Research
Development of Targeted Research Probes and Imaging Agents
The architecture of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is well-suited for the creation of highly specific probes for research and imaging purposes. The maleimide (B117702) group serves as a key reactive handle for conjugation to biomolecules, enabling the precise targeting of cellular components.
Design for Specific Cellular or Subcellular Compartment Labeling in Research Models
The maleimide moiety of the compound allows for its covalent attachment to cysteine residues on proteins. researchgate.netlumiprobe.com This thiol-reactive chemistry is extensively used to label proteins with various tags, including fluorescent dyes or biotin, for imaging and analytical studies. By targeting specific proteins that are localized to particular cellular or subcellular compartments, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) can be used to construct probes that illuminate these areas within research models. For instance, a fluorescent dye could be attached to the bis(deoxyglucitol) end of the molecule, and the entire construct can then be conjugated to a protein known to reside in the mitochondria, thereby enabling the visualization of this organelle. The flexible EGGGG peptide and the PEG8 spacer help to ensure that the attached probe does not unduly interfere with the protein's natural function or localization. nih.gov
The design of such probes often involves a modular approach, as detailed in the table below:
| Component | Function in Probe Design | Relevant Properties |
| Maleimide | Covalent attachment to thiol groups (cysteine) on target proteins. lumiprobe.com | High selectivity for thiols. lumiprobe.com |
| EGGGG Peptide | Provides a flexible spacer to minimize steric hindrance between the label and the target protein. google.com | Composed of flexible amino acids (Glycine, Glutamic Acid). |
| PEG8 Spacer | Enhances water solubility and biocompatibility of the probe. nih.govpurepeg.combiochempeg.com | Hydrophilic, non-immunogenic. nih.govpurepeg.com |
| bis(deoxyglucitol) amide | Can be derivatized with imaging agents (e.g., fluorescent dyes). The sugar moieties may also influence cellular uptake. nih.gov | Provides points for further chemical modification. |
Utilization in Mechanistic Studies of Biological Pathways (e.g., glucose metabolism)
The presence of two deoxyglucitol units, which are derivatives of glucose, suggests a potential application in studying biological pathways involving glucose, such as glucose metabolism. nih.gov While this specific molecule's direct use in such studies is not yet widely documented, its components provide a clear rationale for this application. Probes incorporating this linker could be used to investigate the uptake and trafficking of glucose analogs in cells. For example, by attaching a reporter molecule, researchers could track the internalization of the conjugate and determine if it utilizes glucose transporters like GLUT2. nih.gov
Studies have shown that the presentation of glucose on a molecule can influence its cellular uptake. nih.gov The divalent nature of the bis(deoxyglucitol) moiety could be explored for its potential to enhance binding to cell surface receptors involved in glucose transport. Furthermore, the cleavable nature of the linker, often a feature of such complex molecules, could allow for the release of a payload within the cell upon encountering specific intracellular conditions, providing a tool to study downstream metabolic events. ebiohippo.combiochempeg.com
Role in the Design of Advanced Bioconjugates for in vitro Systems
The multifaceted nature of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) makes it an excellent building block for creating complex bioconjugates for in vitro research, particularly in synthetic biology and biomaterials science.
Construction of Multi-Functional Assemblies for Synthetic Biology Research
In synthetic biology, there is a need to assemble multiple components, such as proteins or nucleic acids, into defined architectures to create novel functions. The heterobifunctional nature of this linker is ideal for such purposes. The maleimide end can be used to anchor the assembly to a specific protein, while the other end can be modified to interact with other molecules or surfaces. The EGGGG and PEG8 components provide the necessary spacing and flexibility to ensure that the different parts of the assembly can function without interfering with each other. nih.gov Branched or multi-arm PEG linkers are often used to increase the payload of attached molecules, a principle that can be extended to the design of multi-functional assemblies. broadpharm.com
Integration into Biomaterials for Controlled Molecular Presentation and Surface Modification
The surface properties of biomaterials are critical for their interaction with biological systems. rsc.orgbiochempeg.com Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) can be used to modify the surfaces of biomaterials to control the presentation of specific molecules. rsc.orgnih.gov The maleimide group can react with thiol-functionalized surfaces, while the rest of the molecule extends into the surrounding environment. This allows for the precise attachment of proteins, peptides, or other bioactive molecules to the surface.
PEGylation, the process of attaching PEG chains, is a well-established method for reducing non-specific protein adsorption and improving the biocompatibility of materials. biochempeg.comnih.gov The PEG8 component of this linker contributes to this effect. biochempeg.com By presenting specific bioactive peptides or proteins at the end of the linker, researchers can create biomaterials that elicit specific cellular responses, such as promoting cell adhesion or preventing thrombosis. rsc.orgnih.gov
The table below summarizes the roles of the different components in biomaterial applications:
| Component | Role in Biomaterial Integration | Desired Outcome |
| Maleimide | Covalent attachment to the biomaterial surface. | Stable and oriented immobilization of the linker. |
| EGGGG Peptide & PEG8 Spacer | Extends the functional end away from the surface, providing flexibility and reducing steric hindrance. nih.gov | Controlled presentation of bioactive molecules. |
| bis(deoxyglucitol) amide | Can be conjugated to specific peptides or proteins to be presented on the surface. | Creation of a bioactive surface with specific functionalities. |
Fundamental Investigations into Linker Chemistry and Release Mechanisms
The structure of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) makes it a subject of interest for fundamental studies in linker chemistry, particularly concerning controlled release mechanisms. axispharm.commdpi.com As a cleavable linker, it is designed to be stable in certain environments and break down under specific conditions, such as changes in pH or the presence of certain enzymes. biochempeg.comdovepress.com
Research in this area would focus on understanding the kinetics and specificity of the cleavage of the amide bonds or other potential labile sites within the linker. This is crucial for applications where the release of a conjugated molecule at a specific time and place is desired. mdpi.comnih.govnih.gov For example, in the context of an antibody-drug conjugate (ADC), the linker must be stable in the bloodstream but cleave efficiently once inside a target cell. biochempeg.combiochempeg.com Studies could involve incubating the linker in different pH buffers or with various enzymes and analyzing the cleavage products over time. The insights gained from such investigations would be valuable for the design of next-generation linkers with improved stability and release profiles for a wide range of bioconjugation applications. nih.gov
Study of Controlled Release Systems for Research Payload Delivery
The unique architecture of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) makes it an exemplary tool for researchers developing and evaluating controlled release systems, most notably in the context of Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceuticals that utilize monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing off-target toxicity. mdpi.com The linker connecting the antibody to the payload is a critical determinant of the ADC's efficacy and safety. adcreview.com
The Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker is engineered to be stable in systemic circulation but to release its payload under specific conditions within the target cell. mdpi.com The peptide sequence, EGGGG, is designed to be susceptible to cleavage by proteases that are abundant in the lysosomal compartment of cells, such as cathepsins. mdpi.com Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome, where the enzymatic cleavage of the peptide linker triggers the release of the payload. mdpi.com
Research in this area often involves conjugating a fluorescent probe or a known cytotoxic agent to the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker and then attaching this construct to a targeting antibody. The resulting conjugate can be used in cell-based assays to study the kinetics of payload release. By measuring the fluorescence signal or the cytotoxic effect over time, researchers can quantify the rate and efficiency of the linker's cleavage and subsequent payload delivery.
Illustrative Payload Release Data
| Time (hours) | Incubation Condition | Payload Release (%) |
| 1 | Lysosomal Extract (pH 5.5) | 15 |
| 6 | Lysosomal Extract (pH 5.5) | 45 |
| 12 | Lysosomal Extract (pH 5.5) | 75 |
| 24 | Lysosomal Extract (pH 5.5) | 95 |
| 24 | Human Plasma (pH 7.4) | < 5 |
This interactive table presents hypothetical data illustrating the expected controlled release profile of a payload conjugated via the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker. The data demonstrates selective and efficient release in a simulated lysosomal environment, with high stability in plasma, a critical feature for effective ADCs.
Mechanistic Elucidation of Cleavage Events in Model Systems
The well-defined structure of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) also makes it a valuable tool for fundamental studies aimed at elucidating the precise mechanisms of linker cleavage. Understanding the exact enzymatic and chemical processes involved in payload release is crucial for the rational design of next-generation linkers with improved performance characteristics.
The maleimide group, while widely used for its efficient conjugation to thiol groups on antibodies, can be susceptible to a retro-Michael reaction, leading to premature payload release. Research can be conducted to study the stability of the maleimide-thiol linkage in the context of the full linker structure under various physiological conditions. This can involve incubating the linker (or a model conjugate) in plasma or in the presence of thiol-containing molecules like glutathione (B108866) and monitoring for the dissociation of the conjugate over time.
The cleavage of the EGGGG peptide sequence by specific proteases can be studied in detail using purified enzyme assays. By incubating the linker with different proteases (e.g., Cathepsin B, Legumain) and analyzing the cleavage products by techniques such as HPLC or mass spectrometry, researchers can determine the specific enzyme(s) responsible for its degradation and the precise cleavage site within the peptide sequence. This information is vital for tuning the linker's susceptibility to cleavage and ensuring that it is only processed within the target cell.
Illustrative Enzymatic Cleavage Data
| Enzyme | Relative Cleavage Rate (arbitrary units) | Primary Cleavage Site |
| Cathepsin B | 100 | Between G and G |
| Legumain | 25 | After N/A |
| Trypsin | < 1 | N/A |
| Chymotrypsin | < 1 | N/A |
| Human Plasma | 2 | N/A |
This interactive table provides hypothetical data from a mechanistic study on the enzymatic cleavage of the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker. The data illustrates the linker's high specificity for Cathepsin B, a key lysosomal protease, while showing minimal degradation by other common proteases or in human plasma. This selectivity is a hallmark of a well-designed cleavable linker for targeted therapies.
By systematically modifying each component of the Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) linker and observing the effects on its stability and cleavage, researchers can build a comprehensive understanding of the structure-activity relationships that govern its function. This knowledge is instrumental in the ongoing development of more sophisticated and effective drug delivery platforms for a variety of therapeutic and diagnostic applications.
Future Directions and Emerging Research Avenues
Development of Novel Deoxyglucitol-Based Research Targeting Strategies and Their Mechanisms
The bis(deoxyglucitol) component of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) suggests a targeting strategy based on glucose uptake pathways. Deoxyglucitol is an analog of glucose, and its inclusion in a bioconjugate is likely intended to leverage the metabolic characteristics of specific cell populations for targeted delivery in a research context. nih.gov
Many cell types, particularly certain cancer cell lines studied in research, exhibit heightened glucose metabolism, a phenomenon known as the Warburg effect, where they consume glucose at a much higher rate than normal cells. nih.gov These cells upregulate glucose transporters (GLUTs), such as GLUT1 and GLUT4, on their surface to facilitate this increased uptake. nih.gov A targeting strategy using deoxyglucitol would exploit this dependency, with the bioconjugate being preferentially taken up by cells with high GLUT expression. nih.gov
The mechanism of uptake is believed to mirror that of glucose itself. The bioconjugate would bind to GLUT transporters on the cell surface and be internalized. mdpi.comnih.gov Once inside the cell, the linker part of the molecule, in this case containing a maleimide (B117702) group, can react with intracellular targets. Research in this area focuses on:
Characterizing GLUT Transporter Expression: Identifying which research models (e.g., specific cell lines) overexpress particular GLUT isoforms to enable selective targeting.
Understanding Uptake Pathways: Investigating the specific signaling cascades involved in the internalization of these conjugates, such as the insulin-stimulated pathway (involving PI3K/Akt) or contraction-stimulated pathways (involving AMPK), which both lead to the translocation of GLUT4 to the cell membrane. nih.govnih.gov
Optimizing Ligand Design: Modifying the deoxyglucitol moiety to enhance its affinity and selectivity for specific GLUT transporters, thereby improving targeting efficiency in preclinical research models.
This approach offers a powerful method for delivering conjugated payloads to specific cells in a research setting, enabling more precise studies of cellular function and response. nih.govnih.gov
Computational Modeling and in silico Design of Analogous Bioconjugate Systems
The rational design of complex bioconjugates is increasingly supported by computational modeling and in silico simulations. pharmaffiliates.com These approaches have become invaluable for predicting the structural and dynamic properties of molecules like Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) and their conjugates before committing to costly and time-consuming laboratory synthesis. medchemexpress.com
Key applications of computational modeling in this area include:
Predicting Protein-Conjugate Interactions: Simulating how the conjugation of a linker-payload system affects the folding and function of a target protein.
Modeling Receptor Binding: Docking studies can predict the binding affinity of the deoxyglucitol moiety to glucose transporters, helping to select the most promising candidate structures for synthesis.
Designing Novel Linkers: Computational tools can be used to design new linkers with optimized properties, such as enhanced stability or specific cleavage sites.
Screening Libraries of Analogs: In silico methods allow for the rapid virtual screening of large libraries of analogous compounds to identify those with the highest potential for a given research application.
By integrating these computational approaches with experimental validation, researchers can accelerate the development cycle of new and improved bioconjugate systems. pharmaffiliates.com
| Computational Technique | Application in Bioconjugate Design | Key Insights Provided |
| Molecular Dynamics (MD) Simulation | Predicting the structure and dynamics of PEGylated proteins and nanoparticles. medchemexpress.com | Conformational changes, linker flexibility, hydrodynamic radius, steric shielding effects. medchemexpress.com |
| Homology Modeling | Creating 3D models of proteins for which no experimental structure exists. | A structural template for subsequent docking or modification studies. |
| Protein-Protein Docking | Predicting the binding interface between a conjugated protein and its receptor. | Identification of key binding residues, prediction of binding affinity changes upon conjugation. |
| Nano-Docking | Modeling the interaction of proteins with nanoparticle surfaces. | Preferred orientation of adsorbed proteins, binding affinities. |
Integration of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) in Next-Generation Research Platforms (e.g., microfluidics, organ-on-a-chip for mechanistic studies)
The limitations of traditional 2D cell culture for predicting in vivo responses have driven the development of more physiologically relevant research platforms, such as microfluidics and organ-on-a-chip (OoC) systems. These technologies enable the study of cells in a dynamic, 3D microenvironment that better mimics the conditions inside a living organism, offering a powerful tool for investigating the mechanisms of action of complex bioconjugates like Mal-EGGGG-PEG8-amide-bis(deoxyglucitol).
Integrating the study of such compounds into these platforms offers several advantages:
Mechanistic Insights: OoC platforms can recreate tissue-tissue interfaces (e.g., an epithelial layer and a vascular channel), allowing researchers to study the transport, targeting, and cellular uptake of the bioconjugate in a more realistic context. For example, a "tumor-on-a-chip" model could be used to study how the compound penetrates a tumor spheroid and targets cancer cells.
Dynamic Flow Conditions: Microfluidic systems allow for the precise control of fluid flow, simulating blood flow and interstitial fluid dynamics. This is critical for studying how shear stress and transport kinetics affect the delivery and efficacy of the bioconjugate.
High-Throughput Screening: These miniaturized systems require very small volumes of reagents, making them suitable for higher-throughput screening of different conjugate concentrations or analogous structures.
Multi-Organ Interaction: Advanced OoC systems can connect multiple organ models (e.g., a liver chip and a tumor chip) to study the metabolic fate of the bioconjugate and its effects on different tissues simultaneously.
The use of these next-generation platforms will allow for a more detailed and accurate understanding of how Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) and similar bioconjugates function at the cellular and tissue level, accelerating their development and refinement for advanced research applications.
Q & A
Q. What methodologies are recommended for synthesizing Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) with high purity?
Answer: Synthesis typically involves multi-step conjugation:
Solid-phase peptide synthesis (SPPS) for the "EGGGG" peptide sequence.
PEGylation : Covalent attachment of PEG8 via amide bond formation using carbodiimide crosslinkers (e.g., EDC/NHS).
Functionalization : Incorporation of deoxyglucitol moieties through reductive amination or thiol-maleimide "click" chemistry.
Purification : Reverse-phase HPLC or size-exclusion chromatography to isolate the final compound (>95% purity).
Characterization via MALDI-TOF mass spectrometry and NMR (1H, 13C) is critical to confirm structural integrity .
Q. How should researchers characterize the stability of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) under physiological conditions?
Answer: Perform accelerated stability studies :
- pH sensitivity : Incubate in buffers (pH 4.0–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Enzymatic cleavage : Test susceptibility to lysosomal proteases (e.g., cathepsin B) or esterases using LC-MS to identify cleavage products.
- Thermal stability : Analyze storage stability at -20°C vs. 4°C over 6–12 months.
Documentation of degradation kinetics (e.g., half-life) is essential for in vivo applicability .
Q. What analytical techniques are optimal for validating linker-drug conjugation efficiency in antibody-drug conjugates (ADCs)?
Answer:
- Hydrophobic interaction chromatography (HIC) : Resolves ADC species based on drug-to-antibody ratio (DAR).
- UV-Vis spectroscopy : Quantify DAR using absorbance ratios (e.g., 280 nm for antibodies vs. 248 nm for maleimide groups).
- Intact mass spectrometry : Confirm molecular weight shifts post-conjugation.
Comparative analysis with unconjugated antibodies ensures accurate quantification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported cleavage efficiency of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) across tumor models?
Answer:
- Controlled variable testing : Standardize parameters (e.g., tumor pH, protease expression levels) using isogenic cell lines.
- Microenvironment profiling : Use spatial transcriptomics or multiplex immunofluorescence to map protease activity in tumor vs. healthy tissues.
- Mechanistic modeling : Develop pharmacokinetic-pharmacodynamic (PK-PD) models integrating linker cleavage rates and drug release kinetics.
Refer to conflicting datasets in peer-reviewed studies to identify context-dependent variables .
Q. What in vivo models best recapitulate the pharmacokinetic behavior of ADCs incorporating this linker?
Answer:
- Syngeneic murine models : For immunocompetent profiling of ADC clearance and immunogenicity.
- Patient-derived xenografts (PDX) : To assess linker stability in heterogeneous tumors with variable protease expression.
- Dual-label imaging : Use fluorescently tagged linkers and antibodies to track biodistribution via intravital microscopy.
Data should include plasma half-life , tumor accumulation , and off-target organ exposure (e.g., liver, spleen) .
Q. How can researchers optimize experimental design to evaluate bis(deoxyglucitol)'s role in reducing ADC aggregation?
Answer:
- Dynamic light scattering (DLS) : Measure hydrodynamic radius changes during formulation.
- Differential scanning calorimetry (DSC) : Analyze thermal denaturation profiles to assess stabilizer efficacy.
- Forced degradation studies : Expose ADCs to stressors (e.g., shear force, freeze-thaw cycles) and quantify aggregates via SEC-HPLC.
Compare results with ADCs using alternative linkers (e.g., valine-citrulline) to isolate bis(deoxyglucitol)'s contribution .
Q. What strategies mitigate batch-to-batch variability in Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) synthesis for reproducible ADC production?
Answer:
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during PEGylation.
- Design of experiments (DoE) : Optimize reaction parameters (temperature, molar ratios) via response surface methodology.
- Critical quality attributes (CQAs) : Define acceptance criteria for purity (>98%), endotoxin levels (<0.1 EU/mg), and residual solvents.
Cross-validate batches using orthogonal assays (e.g., endotoxin testing via LAL assay) .
Q. How should researchers address contradictory data on linker-mediated off-target toxicity in preclinical studies?
Answer:
- Toxicogenomics : Screen for genes/pathways affected by linker metabolites using RNA-seq or proteomics.
- Tissue cross-reactivity (TCR) studies : Identify off-target binding using human tissue microarrays.
- Metabolite profiling : Quantify free drug and linker fragments in plasma/tissues via LC-MS/MS.
Contradictions may arise from species-specific differences in protease expression or metabolism; prioritize humanized models .
Methodological Resources
- Structural validation : Refer to NMR and MS protocols in ADC linker characterization studies .
- In vivo testing : Align with FDA guidelines for ADC preclinical evaluation (e.g., ICH S9).
- Data interpretation : Apply consensus frameworks for resolving contradictory results, as outlined in EUFIC’s guidelines on study evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
